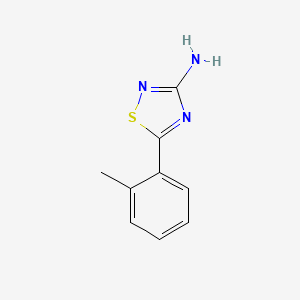

5-(2-Methylphenyl)-1,2,4-thiadiazol-3-amine

Description

5-(2-Methylphenyl)-1,2,4-thiadiazol-3-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 2-methylphenyl group at position 5 and an amine group at position 2. Thiadiazoles are sulfur- and nitrogen-containing heterocycles known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-modulating properties . The 2-methylphenyl substituent introduces steric and electronic effects that may influence reactivity and biological interactions.

Propriétés

IUPAC Name |

5-(2-methylphenyl)-1,2,4-thiadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-6-4-2-3-5-7(6)8-11-9(10)12-13-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOBPJDGZHLHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=NS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Method Overview

- The most common synthetic approach involves the reaction of 3-methylbenzoic acid (or related 2-methylphenyl carboxylic acid derivatives) with thiosemicarbazide in a suitable solvent such as toluene.

- The reaction is typically conducted by heating the mixture at elevated temperatures (e.g., 363 K) for several hours (e.g., 6 hours).

- This process leads to the formation of the 1,2,4-thiadiazole ring via cyclodehydration, yielding the target compound as a precipitate which can be purified by filtration and recrystallization.

Experimental Details

| Reagents | Conditions | Outcome |

|---|---|---|

| 3-Methylbenzoic acid (5 mmol) | Toluene (50 mL), 363 K, 6 h | Precipitation of crude product |

| Thiosemicarbazide (5 mmol) | Cooling, filtration, recrystallization from acetone | Crystals suitable for X-ray analysis |

This method is well-documented and yields crystalline products with high purity suitable for structural characterization.

One-Pot Synthesis Using Polyphosphate Ester (PPE) as Cyclodehydration Agent

Advantages

- Avoids hazardous reagents.

- Mild reaction conditions.

- High selectivity and yields.

- Potential for broad substrate scope.

Reaction Scheme Summary

- Formation of acid-thiosemicarbazide salt.

- Dehydration to intermediate (e.g., 2-benzoylhydrazine-1-carbothioamide).

- Cyclodehydration to 5-(2-methylphenyl)-1,2,4-thiadiazol-3-amine.

Experimental Conditions

| Reagents | Solvent/Medium | Temperature | Time | Notes |

|---|---|---|---|---|

| Thiosemicarbazide + 2-methylbenzoic acid | Chloroform + PPE | ≤ 85 °C | Several hours | One-pot synthesis, no toxic additives |

This method is supported by spectroscopic evidence (mass spectrometry, IR, NMR) confirming the product structure.

Solid-Phase Grinding Method Using Phosphorus Pentachloride (PCl5)

Method Overview

- A solid-phase synthesis method involves grinding thiosemicarbazide , 2-methylbenzoic acid , and phosphorus pentachloride in a dry reaction vessel at room temperature.

- The mixture is ground evenly and allowed to stand, leading to the formation of a crude product.

- The crude product is then treated with an alkaline solution to adjust pH to ~8.0–8.2, filtered, dried, and recrystallized to obtain the pure thiadiazole compound.

- This method offers a short reaction time, mild conditions, low equipment requirements, and high yield (>91%).

Advantages

- Solid-phase reaction avoids use of solvents.

- Simple operation and easy post-treatment.

- Low toxicity and cost of reagents.

- High yield and purity.

Reaction Conditions Summary

| Reagents | Conditions | Outcome |

|---|---|---|

| Thiosemicarbazide, 2-methylbenzoic acid, PCl5 | Room temperature grinding, then alkaline treatment (pH 8–8.2) | High-yield (>91%) product after recrystallization |

This method is industrially attractive due to its simplicity and efficiency.

Alternative Synthetic Routes (Brief Overview)

- Cyclization involving o-toluidine and thiosemicarbazide in the presence of oxidizing agents has been reported for related 1,2,4-thiadiazole derivatives.

- Optimization of reaction parameters such as solvent (DMSO), temperature (room temperature to mild heating), and reagent stoichiometry can improve yields (>75%) and minimize side reactions like over-oxidation.

- Spectroscopic techniques (1H/13C NMR, HRMS, IR) are critical for confirming structure and purity.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The classical method provides well-characterized crystalline products suitable for X-ray crystallography, confirming molecular conformation and intermolecular interactions such as hydrogen bonding and π–π stacking.

- The PPE-assisted one-pot method represents a safer, environmentally friendlier approach with broad applicability to various substituted carboxylic acids and thiosemicarbazides, enabling efficient synthesis of 1,2,4-thiadiazole-3-amines.

- The solid-phase grinding method with phosphorus pentachloride is notable for its operational simplicity, short reaction time, and high yield, making it suitable for scale-up and industrial applications.

- Spectroscopic characterization (NMR, IR, HRMS) is essential to confirm substitution patterns, ring formation, and purity in all methods.

Analyse Des Réactions Chimiques

Types of Chemical Reactions

The compound participates in three primary reaction classes:

| Reaction Type | Description |

|---|---|

| Oxidation | Reacts with oxidizing agents to form sulfoxides/sulfones via sulfur atom oxidation. |

| Substitution | Undergoes nucleophilic substitution at the amino group or electrophilic substitution at aromatic positions. |

| Coupling Reactions | Forms azo derivatives via diazotization and coupling with aromatic amines/phenols. |

Reagents and Conditions

Key reagents and conditions for these reactions include:

Oxidation

The sulfur atom in the thiadiazole ring oxidizes to sulfoxides or sulfones. For example:

This reaction is critical for enhancing biological activity in analogs .

Substitution at the Amino Group

The amine group reacts with electrophiles:

-

N-Alkylation : With methyl iodide or benzyl bromide, forming N-alkyl derivatives.

-

N-Acylation : With acetyl chloride, yielding acetamide derivatives .

Azo Coupling

Diazotization of the amine group produces diazonium salts, which couple with electron-rich aromatics (e.g., resorcinol, naphthols) to form brightly colored azo dyes:

This pathway is well-documented for structurally related 1,3,4-thiadiazol-2-amine compounds .

Synthetic Methodologies

-

Cyclodehydration : Synthesized from 2-methylbenzoic acid and thiosemicarbazide via cyclodehydration with POCl or polyphosphate ester (PPE), avoiding toxic reagents .

-

Crystal Structure : X-ray studies confirm planar thiadiazole rings with dihedral angles of 31–75° relative to the methylphenyl group, influencing reactivity .

Biological Relevance

-

Antimicrobial Activity : N-Acylated derivatives show enhanced inhibition against bacterial/fungal strains compared to the parent compound .

-

Anticancer Potential : Analogous 5-aryl-1,3,4-thiadiazol-2-amines exhibit cytotoxicity via STAT3 pathway inhibition, suggesting similar mechanisms for this isomer .

Stability and Degradation

-

The compound degrades under prolonged UV exposure, forming sulfonic acid derivatives.

-

Hydrolytic stability in acidic/basic conditions depends on the substituent’s electronic effects .

Table 1: Comparative Reactivity of Thiadiazole Amines

| Compound | Oxidation Rate | Substitution Yield | Reference |

|---|---|---|---|

| 5-(2-Methylphenyl)-1,2,4-thiadiazol-3-amine | Moderate | 65–78% | |

| 5-Phenyl-1,3,4-thiadiazol-2-amine | High | 82–90% |

Table 2: Azo Dye Derivatives

| Coupling Partner | (nm) | Application |

|---|---|---|

| 8-Hydroxyquinoline | 430 | Antimicrobial agents |

| 2-Naphthol | 520 | Textile dyes |

Applications De Recherche Scientifique

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 5-(2-Methylphenyl)-1,2,4-thiadiazol-3-amine exhibit significant antibacterial and antifungal activities. For instance, studies have shown that thiadiazole derivatives can inhibit the growth of various pathogens, making them promising candidates for developing new antimicrobial agents .

Anticancer Properties

Several studies have reported the anticancer potential of thiadiazole derivatives. The structural features of this compound may contribute to its ability to induce apoptosis in cancer cells or inhibit tumor growth. Specific derivatives have demonstrated activity against various cancer cell lines, suggesting that they could serve as lead compounds in cancer therapy .

Anti-inflammatory Effects

Thiadiazole compounds are also being investigated for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This activity positions them as potential treatments for inflammatory diseases .

Pesticidal Activity

The unique chemical structure of thiadiazole derivatives has led to their exploration as pesticides and herbicides. Studies suggest that this compound and its analogs can effectively control agricultural pests and diseases, thereby enhancing crop yield and quality .

Plant Growth Regulation

Research has also indicated that certain thiadiazole compounds can act as plant growth regulators, promoting growth and development in various crops. This application is particularly beneficial for improving agricultural productivity under adverse environmental conditions .

Synthesis of Functional Materials

Thiadiazole derivatives are being explored for their potential in synthesizing functional materials with specific electronic properties. These materials can be used in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), due to their favorable charge transport characteristics .

Fluorescent Materials

Recent studies have highlighted the fluorescent properties of certain thiadiazole derivatives, including this compound. These fluorescent materials have applications in bioimaging and sensing technologies due to their ability to emit light upon excitation .

Case Studies

Mécanisme D'action

The mechanism of action of 5-(2-Methylphenyl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The thiadiazole ring can interact with biological macromolecules, disrupting their normal function and leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly alter the physicochemical and biological properties of thiadiazole derivatives.

Table 1: Substituent Effects on Thiadiazole Derivatives

*Calculated from molecular formula.

- The 2-methyl group in the target compound introduces steric hindrance, which may limit interactions with flat binding pockets compared to para-substituted analogs .

- Electron-withdrawing groups (e.g., Cl, F) reduce electron density, increasing electrophilicity. For example, 5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine (MW 200.66) may exhibit stronger hydrogen-bonding interactions with biological targets due to the polar C–Cl bond .

Key Research Findings

Steric vs. Electronic Effects : Ortho-substituted derivatives like the target compound may exhibit reduced binding affinity compared to para-substituted analogs due to steric constraints, as seen in crystallographic studies of 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine .

Hybrid Structures: Compounds combining thiadiazole with triazole or pyridine moieties (e.g., 5-((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thione) show synergistic pharmacological effects .

Activité Biologique

5-(2-Methylphenyl)-1,2,4-thiadiazol-3-amine is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The structure of this compound consists of a thiadiazole ring substituted with a 2-methylphenyl group. The molecular formula is , and its molecular weight is approximately 198.26 g/mol. The compound exhibits a planar conformation due to the presence of the thiadiazole ring, which facilitates interactions with biological targets.

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Data derived from various studies on related thiadiazole compounds suggest similar activity profiles .

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of thiadiazole derivatives. The mechanism involves inhibition of DNA synthesis and interference with cellular proliferation pathways. For example, compounds within this class have shown effectiveness against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines.

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HepG-2 | 8.03 |

| A-549 | 4.37 |

These results indicate promising therapeutic potential for further development .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Thiadiazoles often inhibit enzymes involved in nucleic acid synthesis.

- Interference with Cell Signaling : These compounds can disrupt key signaling pathways in cancer cells.

- Antimicrobial Action : The presence of the thiadiazole moiety enhances the ability to penetrate microbial membranes and disrupt cellular processes.

Case Studies

Several studies have documented the efficacy of thiadiazole derivatives in clinical and laboratory settings:

- Study on Antimicrobial Efficacy : A comparative study demonstrated that thiadiazole derivatives had superior activity against resistant strains of bacteria compared to traditional antibiotics .

- Cancer Cell Line Studies : In vitro assays showed that specific substitutions on the thiadiazole ring could enhance cytotoxicity against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(2-Methylphenyl)-1,2,4-thiadiazol-3-amine, and how do reaction conditions influence yield?

- Methodology : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives (e.g., using concentrated H₂SO₄ as a catalyst) is a common approach. For example, analogous thiadiazoles are synthesized via cyclization of isonicotinoyl hydrazide with KSCN, followed by acid-catalyzed cyclocondensation . Adjusting stoichiometry (e.g., excess KSCN) and reaction time (12–24 hours at 80–100°C) can optimize yields (typically 60–85%).

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm for 2-methylphenyl) and NH₂ signals (δ 5.5–6.0 ppm, broad) confirm substitution patterns.

- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N-H (3300–3400 cm⁻¹) validate the thiadiazole core .

- MS : Molecular ion peaks (e.g., m/z 205 for C₉H₉N₃S) and fragmentation patterns confirm molecular weight and substituents .

Q. What safety protocols are critical during synthesis and handling?

- Methodology :

- Use fume hoods to avoid inhalation of volatile intermediates (e.g., thioureas).

- Waste containing sulfur or aromatic amines must be segregated and treated by neutralization (e.g., with 10% NaOH) before disposal .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in molecular geometry?

- Methodology : Single-crystal X-ray diffraction with SHELXL refinement provides bond lengths (e.g., S-N: ~1.65 Å) and angles (C-S-C: ~92°), distinguishing between tautomeric forms. SHELXTL is robust for handling twinned or high-resolution data .

Q. What computational methods (e.g., DFT, molecular docking) predict biological activity of this compound?

- Methodology :

- DFT : Optimize geometry at B3LYP/6-31G* level to calculate electrostatic potentials and HOMO-LUMO gaps, correlating with reactivity .

- Docking : Use AutoDock Vina to simulate binding to antimicrobial targets (e.g., E. coli DNA gyrase) and validate with IC₅₀ assays .

Q. How do substituent variations (e.g., 2-methyl vs. 4-fluorophenyl) impact physicochemical properties?

- Methodology : Compare logP (octanol-water) and solubility via shake-flask assays. For example, 2-methyl substitution increases hydrophobicity (logP 2.1 vs. 1.8 for 4-fluoro analog) but reduces aqueous solubility by ~30% .

Q. How to address contradictory bioactivity data across studies (e.g., antimicrobial vs. inactive results)?

- Methodology :

- Assay standardization : Use CLSI guidelines for MIC testing.

- Structural verification : Confirm purity (>95% by HPLC) and rule out degradation (e.g., via LC-MS stability studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.